![molecular formula C5H3ClN4 B3059505 5-Azido-2-chloropyridine CAS No. 41288-92-0](/img/structure/B3059505.png)
5-Azido-2-chloropyridine
Overview
Description
Synthesis Analysis
The synthesis of azide-modified nucleosides, which are important building blocks for RNA and DNA functionalization, involves click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives . A general strategy for the synthesis of 5’-azide-modified ribonucleosides involves the use of PPh3 and CBr4 in DMF at room temperature for 5 minutes, followed by the addition of NaN3 in DMF at 90°C for 24 hours .Molecular Structure Analysis
2-Chloropyridine (2-CP) has received significant attention due to the effect of the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO) . To elucidate the substitution effect of the chlorine atom on the HOMO of pyridine, one-photon vacuum ultraviolet mass-analysed threshold ionization (VUV-MATI) spectra of 2-CP were obtained .Chemical Reactions Analysis
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives . We review here the available methods for the synthesis of various nucleosides decorated with azido groups at the sugar residue or nucleobase, their incorporation into oligonucleotides and cellular RNAs, and their application in azide-alkyne cycloadditions for labelling and functionalization .Physical And Chemical Properties Analysis
2-Chloropyridine (2-CP) has received significant attention, owing to the effect of the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO) . To elucidate the substitution effect of the chlorine atom on the HOMO of pyridine, we obtained one-photon vacuum ultraviolet mass-analysed threshold ionization (VUV-MATI) spectra of 2-CP .Scientific Research Applications
Photoaffinity Probes for Receptors
5-Azido-2-chloropyridine and its analogues have been explored as candidate photoaffinity probes for mammalian and insect nicotinic acetylcholine receptors (nAChRs). These compounds, including 5-azidoimidacloprid and its acyclic analogue, demonstrated increased affinity for rat brain and recombinant alpha4beta2 nAChRs, making them valuable for receptor characterization (Kagabu et al., 2000).
Synthesis and Structural Studies
This compound has been used in the synthesis of various complex molecules and polymers. For instance, it played a role in the synthesis of 1,3-diazepines and their conversion to cyanopyrroles, providing insights into molecular rearrangements and reaction mechanisms (Reisinger et al., 2004). Additionally, it was used in creating tetrazolo[1,5-a]pyridines, which are in equilibrium with corresponding 2-azidopyridines, contributing to the understanding of molecular equilibriums in synthetic chemistry (Lowe-Ma et al., 1990).
Application in Organic Synthesis
In organic synthesis, this compound has been utilized in 1,3-dipolar cycloadditions with alkynes in ionic liquids to form 1,2,3-triazoles, demonstrating its utility in producing structurally diverse and potentially bioactive compounds (Zhong & Guo, 2010).
Medicinal Chemistry Applications
The compound has been involved in the synthesis of nucleoside derivatives, which have potential applications in antiviral therapies. For example, 5-halogenated 2'-deoxy-2'-β-fluoro-4'-azido pyrimidine nucleosides were synthesized and evaluated for their anti-HBV (hepatitis B virus) activity, demonstrating the compound's role in developing new antiviral agents (Guo et al., 2020).
Exploration in Inorganic Chemistry
In the realm of inorganic chemistry, this compound has been employed in the study of complex metal-ligand interactions. For instance, its derivatives were used to synthesize and structurally characterize complexes with copper(II) azide, contributing to the understanding of coordination chemistry and molecular structure (Goher & Mautner, 1998).
Mechanism of Action
Target of Action
5-Azido-2-chloropyridine is a derivative of pyridine, a basic heterocyclic organic compound Pyridine derivatives are known to have a wide range of targets due to their versatile nature .
Mode of Action
It’s known that azide-modified nucleosides, which include compounds like this compound, are important building blocks for rna and dna functionalization . They interact with their targets through azide-alkyne cycloaddition, a type of click chemistry .
Biochemical Pathways
Azide-modified nucleosides are known to be incorporated into oligonucleotides and cellular rnas . This suggests that this compound may influence the synthesis and function of these molecules, thereby affecting the associated biochemical pathways.
Pharmacokinetics
A related compound, 5-amino-2-chloropyridine, has been studied using high-performance liquid chromatography with a uv (hplc-uv) detection system . This suggests that similar methods could potentially be used to study the pharmacokinetics of this compound.
Result of Action
Given its potential role in the functionalization of rna and dna, it’s plausible that this compound could influence gene expression and cellular function .
Action Environment
The synthesis of related compounds has been shown to be influenced by factors such as temperature and the presence of other chemical reagents .
Safety and Hazards
Future Directions
The future directions of 5-Azido-2-chloropyridine research could involve further exploration of its unique properties and potential applications in scientific studies. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
properties
IUPAC Name |
5-azido-2-chloropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCOCNNDMTVMJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=[N+]=[N-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313384 | |
Record name | 5-Azido-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41288-92-0 | |
Record name | 5-Azido-2-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41288-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azido-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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